molecular formula C19H19ClN2OS B2980006 3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 1016392-74-7

3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B2980006
CAS No.: 1016392-74-7
M. Wt: 358.88
InChI Key: IXZUMSMDAHRUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic amide derivative combining a substituted propanamide backbone with a 4-chlorophenylsulfanyl moiety and an indole-ethylamine group. This article compares its structure, synthesis, and inferred properties with similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c20-15-5-7-16(8-6-15)24-12-10-19(23)21-11-9-14-13-22-18-4-2-1-3-17(14)18/h1-8,13,22H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZUMSMDAHRUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves the coupling of a chlorophenyl sulfanyl compound with an indole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Lewis acids such as aluminum chloride or boron trifluoride can facilitate electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound shares a common N-[2-(1H-indol-3-yl)ethyl]propanamide backbone with several analogs, differing in the substituents at the propanamide’s α-carbon or sulfur-containing groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituent/Modification Key Structural Features Potential Biological Activity
Target Compound 3-[(4-Chlorophenyl)sulfanyl] Sulfur-linked chlorophenyl group Antioxidant, enzyme inhibition (inferred)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide 2-(2-Fluoro-[1,1’-biphenyl]-4-yl) Fluorinated biphenyl group Anti-inflammatory (NSAID-inspired)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-carbazol)propanamide 2-(6-Chloro-9H-carbazol-2-yl) Chlorinated carbazole moiety COX inhibition, NSAID enhancement
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide 3-Chloro-propanamide Aliphatic chloro-substitution Unspecified (structural probe)
3-[(4-Chlorophenyl)sulfanyl]-N-sulfamoylphenyl-propanamide 3-[(4-Chlorophenyl)sulfanyl] + sulfamoylphenyl Dual sulfur groups (sulfanyl and sulfamoyl) Enzyme interaction (e.g., kinase inhibition)

Key Observations :

  • Sulfur-Containing Groups : The target compound’s (4-chlorophenyl)sulfanyl group may enhance lipophilicity and thiol-mediated interactions compared to fluorinated or carbazole-containing analogs. This could improve membrane permeability or binding to sulfur-dependent enzymes .
  • Chlorine Substitution : The 4-chlorophenyl group in the target compound and the 6-chloro-carbazole in suggest chlorine’s role in modulating electronic effects and binding affinity.

Comparison with Analogs :

  • and confirm that DCC-mediated coupling is standard for indole-ethylamide synthesis, ensuring high yields (>90% in some cases) .
  • Fluorinated or carbazole-containing analogs require specialized precursors (e.g., flurbiprofen or carprofen derivatives), highlighting the modularity of this synthetic approach .

Pharmacological Inferences

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • Anti-Inflammatory Potential: Compounds combining indole-ethylamine with NSAID-derived moieties (e.g., ) show COX inhibition and prostaglandin modulation. The target’s sulfanyl group may augment antioxidant activity, mitigating oxidative stress in inflammation .
  • CNS Activity : Indole derivatives often interact with serotonin receptors. The 4-chlorophenylsulfanyl group’s electron-withdrawing effects could enhance receptor binding compared to aliphatic chloro-substituted analogs .
  • Anticancer Applications : Sulfur-containing compounds (e.g., ) are explored for kinase inhibition. The target’s structure may align with tyrosine kinase inhibitors or tubulin-binding agents.

Physicochemical and Spectral Properties

Spectral Characterization :

  • NMR : Analogs in show characteristic indole NH peaks (δ ~10.3 ppm) and aromatic proton signals (δ 6.5–8.2 ppm). The target’s sulfanyl group would introduce distinct deshielding in the ¹³C-NMR spectrum .
  • Mass Spectrometry : High-resolution MS (HRMS) would confirm the molecular ion ([M+H]⁺) at m/z 389.08 (calculated for C₁₉H₁₈ClN₂OS).

Solubility and Stability :

  • The sulfanyl group may reduce aqueous solubility compared to carbazole or biphenyl analogs but improve metabolic stability by resisting oxidative degradation.

Biological Activity

The compound 3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide , also known as CID 4190053, is a complex organic molecule that exhibits significant biological activity. This article explores its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C19H19ClN2OS
  • Molecular Weight : Approximately 364.89 g/mol
  • Structural Features : The compound contains a chlorophenyl group, a sulfanyl group, and an indole structure, which contribute to its unique biological properties.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamideChlorophenyl, sulfanyl, indoleComplex structure with potential bioactivity
2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamideAcetamide instead of propanamideSimilar biological activity with different functional group
N-[2-(1H-indol-3-yl)ethyl]acetamideLacks sulfanyl groupSimpler structure focused on indole

Antimicrobial Properties

Research indicates that compounds with similar structures to 3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide exhibit significant antimicrobial activity. The mechanism often involves the inhibition of specific enzymes or receptors in target organisms, leading to disrupted cellular processes. Studies have shown that such compounds can be effective against a range of bacteria and fungi .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Indole derivatives have been extensively studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies indicate that 3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide may interact with cellular pathways involved in cancer progression .

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of this compound. It has been suggested that it may act as a negative allosteric modulator at cannabinoid receptors, which could have implications for treating addiction and other neuropsychiatric disorders . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of 3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide against various pathogenic strains. The results demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain tested.

Anticancer Activity Assessment

In vitro studies assessed the anticancer activity of the compound against several cancer cell lines, including breast and colon cancer. The findings indicated that the compound induced apoptosis at concentrations as low as 10 µM, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics .

Neuropharmacological Evaluation

In behavioral studies involving rodent models, administration of 3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide resulted in reduced cocaine-seeking behaviors, indicating its potential utility in addiction treatment. Pharmacokinetic studies revealed favorable brain penetration characteristics, supporting its use in central nervous system applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.